molecular formula C18H22ClNO2S B4286752 4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide

4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B4286752
M. Wt: 351.9 g/mol
InChI Key: REOANXGNEIUTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is also known by its chemical name, Diethyl-(4-chloro-2,5-dimethylphenyl)sulfonamide. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various biological processes.
Biochemical and Physiological Effects:
4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. It has also been shown to have potential anticancer activity. Additionally, it has been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide is its potential applications in various fields of scientific research. It is also readily available and relatively inexpensive. However, one of the main limitations of this compound is its potential toxicity and the need for caution when handling it.

Future Directions

There are several potential future directions for the use of 4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide in scientific research. One potential direction is the development of new metal complexes with potential applications in catalysis and materials science. Another potential direction is the synthesis of new compounds with potential biological activities. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a starting material for the synthesis of other compounds with potential biological activities. It has also been used as a ligand in the design and synthesis of metal complexes with potential applications in catalysis and materials science.

properties

IUPAC Name

4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2S/c1-5-14-8-7-9-15(6-2)18(14)20-23(21,22)17-11-12(3)16(19)10-13(17)4/h7-11,20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOANXGNEIUTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide
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4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide
Reactant of Route 3
4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide
Reactant of Route 4
4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide
Reactant of Route 5
4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide
Reactant of Route 6
4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide

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